molecular formula C22H17ClN2O6 B11107550 ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate

ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate

Cat. No.: B11107550
M. Wt: 440.8 g/mol
InChI Key: DOSUIMJUGCGCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the benzoxazole family, which is a class of heterocyclic compounds containing a benzene ring fused with an oxazole ring.
  • Specifically, “ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate” consists of several functional groups:
    • An ethyl group (C2H5) attached to the nitrogen atom.
    • A chloro (Cl) substituent at position 8.
    • A 4-methoxybenzoyl (C6H4O2) group linked to the nitrogen atom.
    • A pyridine ring fused to the benzoxazole core.
    • A carboxylate (COO-) group.
  • This compound’s structure suggests potential biological activity due to the presence of diverse functional groups.
  • Preparation Methods

    • The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis :
      • Start with ortho-phenylenediamine (1) and chloroacetic acid to form 2-(chloromethyl)-1H-benzo[d]imidazole (I).
      • React I with 4-methoxybenzoyl chloride to obtain the intermediate 8-chloro-2-[(4-methoxybenzoyl)amino]-1H-benzo[d]imidazole.
      • Cyclize the intermediate using appropriate reagents to form the final compound.
    • Industrial production methods may involve modifications or alternative routes for scalability.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: Oxidative processes can modify the chloro or methoxy groups.

        Reduction: Reduction of the carbonyl group or other functional groups.

        Substitution: Substituting the chloro group with other moieties.

    • Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism for this specific compound may require further research.
    • Potential targets could include enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other benzoxazoles and related heterocycles.
    • Uniqueness lies in the combination of functional groups and the pyridine ring.

    Remember, this compound’s complexity makes it intriguing for both synthetic chemists and researchers exploring its biological activities

    Properties

    Molecular Formula

    C22H17ClN2O6

    Molecular Weight

    440.8 g/mol

    IUPAC Name

    ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxopyrido[2,1-b][1,3]benzoxazole-4-carboxylate

    InChI

    InChI=1S/C22H17ClN2O6/c1-3-30-22(28)15-11-16(24-19(26)12-4-7-14(29-2)8-5-12)20(27)25-17-10-13(23)6-9-18(17)31-21(15)25/h4-11H,3H2,1-2H3,(H,24,26)

    InChI Key

    DOSUIMJUGCGCFL-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C2N(C3=C(O2)C=CC(=C3)Cl)C(=O)C(=C1)NC(=O)C4=CC=C(C=C4)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.